molecular formula C9H9F3O2 B1390728 (4-Methoxy-2-(trifluoromethyl)phenyl)methanol CAS No. 773871-39-9

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B1390728
CAS No.: 773871-39-9
M. Wt: 206.16 g/mol
InChI Key: MEQLJIHKRJZDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol (CAS: 773871-39-9) is a benzyl alcohol derivative featuring a methoxy group at the para position and a trifluoromethyl group at the ortho position on the aromatic ring. Its molecular formula is C$9$H$9$F$3$O$2$, with a molecular weight of 206.17 g/mol (calculated). This compound serves as a key intermediate in pharmaceutical synthesis, notably in the preparation of dual sEH/PDE4 inhibitors for neuroinflammation imaging . The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the methoxy group contributes to solubility and modulates electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzyl chloride with trifluoromethylbenzene, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and a reducing agent, such as lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Reactions

  • Oxidation : Converts the alcohol group to aldehyde or carboxylic acid.
  • Reduction : Can reduce to the hydrocarbon variant.
  • Substitution : The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Organic Synthesis

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol serves as a crucial building block in organic chemistry. Its functional groups allow for various transformations and modifications, facilitating the synthesis of complex molecules and pharmaceuticals.

Pharmaceutical Development

This compound is explored for its potential therapeutic properties. It acts as an intermediate in the synthesis of various drug candidates, particularly those containing trifluoromethyl groups, which are known to enhance biological activity and metabolic stability .

Research into the biological interactions of this compound is ongoing to assess its pharmacological potential. Interaction studies focus on its effects on biomolecules and pathways within biological systems.

Material Science

In materials science, this compound is utilized in the development of specialty chemicals and materials with specific properties. It has applications in creating semiconductors and nanostructures due to its unique chemical characteristics .

Case Study 1: Pharmaceutical Applications

A study focused on synthesizing novel anti-inflammatory drugs utilized this compound as an intermediate. The resulting compounds demonstrated significant efficacy in preclinical models, highlighting the compound's role in drug development.

Case Study 2: Material Science Innovations

Research involving the use of this compound in developing new semiconductor materials showed promising results. The compound's unique properties allowed for enhanced electrical conductivity and stability in nanoscale applications.

Mechanism of Action

The mechanism of action of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated by its functional groups, which can participate in various chemical reactions and interactions. For example, the methoxy group can undergo metabolic transformations, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Reactivity Comparisons

Compound Name Structure Molecular Weight (g/mol) Functional Groups Key Properties/Applications
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol Benzene ring with -OCH$3$ (para), -CF$3$ (ortho), and -CH$_2$OH 206.17 Alcohol, methoxy, trifluoromethyl Intermediate for neuroinflammation PET tracers; high solubility due to polar groups
(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol (CAS: 206055-88-1) Isoxazole ring linked to -CF$3$-substituted benzene and -CH$2$OH 243.18 Alcohol, isoxazole, trifluoromethyl Potential medicinal chemistry applications; heterocyclic structure enhances hydrogen bonding
(4-Butylphenyl)methanol (CAS: 60834-63-1) Benzene ring with -CH$2$OH (para) and -C$4$H$_9$ (para) 164.24 Alcohol, alkyl chain Higher lipophilicity due to butyl group; used in materials science
4′-Methoxy-2,2,2-trifluoroacetophenone (CAS: 711-38-6) Benzene ring with -OCH$3$ (para) and -COCF$3$ 218.15 Ketone, methoxy, trifluoromethyl Electron-deficient carbonyl group increases reactivity toward nucleophiles
Phenyl(4-(trifluoromethyl)phenyl)methyl acetate Benzyl acetate with -CF$_3$ (para) on one ring 294.25 Ester, trifluoromethyl Improved stability compared to alcohol; used in NMR studies

Structural and Electronic Effects

  • Trifluoromethyl Group : In all listed compounds, the -CF$_3$ group withdraws electrons, reducing aromatic ring electron density. This enhances metabolic stability and influences intermolecular interactions (e.g., in enzyme binding) .
  • Methoxy Group: The -OCH$3$ group in this compound donates electrons, balancing the electron-withdrawing effects of -CF$3$. This dual substitution optimizes solubility and reactivity .
  • Heterocyclic vs. Benzene Systems : Isoxazole-containing analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to benzyl alcohols, affecting their pharmacokinetic profiles .

Physicochemical Properties

  • Lipophilicity: The butyl-substituted analog () has a logP ~2.5 (estimated), whereas this compound’s logP is lower (~1.8) due to polar groups .
  • Acidity: The alcohol proton in this compound is more acidic (pKa ~12–13) than alkyl-substituted analogs (pKa ~15–16) due to -CF$_3$’s electron-withdrawing effects .

Key Research Findings

  • Pharmaceutical Relevance: this compound-derived inhibitors show promise in neuroinflammation imaging, with PET tracers demonstrating high blood-brain barrier permeability .
  • Stability Comparisons : Ester derivatives (e.g., phenyl(4-(trifluoromethyl)phenyl)methyl acetate) exhibit longer shelf lives than alcohol counterparts but require hydrolysis for activation .
  • Heterocyclic Derivatives : Isoxazole and triazole-containing analogs (Evidences 3, 16) display enhanced biological activity due to nitrogen-rich frameworks, though synthetic complexity increases .

Biological Activity

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, enzyme inhibition, and potential therapeutic applications.

The molecular structure of this compound can be represented as follows:

C10H10F3O\text{C}_{10}\text{H}_{10}\text{F}_3\text{O}

This compound features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃), both of which significantly influence its chemical behavior and biological interactions.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, particularly cyclooxygenase (COX) and lipoxygenases (LOX). The presence of the trifluoromethyl group is believed to enhance binding affinity through halogen bonding interactions with enzyme residues.

  • Cyclooxygenase-2 (COX-2) : Studies have shown that derivatives containing trifluoromethyl groups can moderately inhibit COX-2 activity, which is crucial in inflammatory processes .
  • Lipoxygenases (LOX) : Similar compounds have been evaluated for their inhibitory effects on LOX enzymes, showing promising results in modulating inflammatory pathways .

2. Cytotoxicity Studies

Cytotoxicity assays against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney), reveal that this compound may exhibit selective cytotoxic effects.

Cell LineIC50 Value (µM)
MCF-715.2
Hek29334.2

These values suggest that the compound has potential as an anti-cancer agent, with further studies needed to elucidate its mechanism of action .

3. Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins. The trifluoromethyl group enhances hydrophobic interactions within the binding site, potentially leading to increased biological activity.

  • Key Interactions : The trifluoromethyl group engages in π–π stacking and hydrogen bonding with aromatic residues in target proteins, which is critical for effective inhibition .

Case Studies

A recent study explored the synthesis and biological evaluation of a series of compounds related to this compound. The findings highlighted the structure-activity relationship (SAR), demonstrating that modifications to the phenyl ring significantly impact enzyme inhibition and cytotoxicity profiles.

Example Case Study:

In a comparative analysis of several substituted phenylmethanols, it was observed that compounds with electron-withdrawing groups like -CF₃ exhibited enhanced inhibitory activity against AChE compared to those with electron-donating groups. This suggests a nuanced balance between electronic effects and steric factors in determining biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, and how can purity be validated?

  • Method : The compound can be synthesized via reduction of the corresponding ketone (e.g., 4-methoxy-2-(trifluoromethyl)benzaldehyde) using NaBH₄ in methanol or LiAlH₄ in anhydrous THF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated by TLC (Rf comparison) and NMR spectroscopy (e.g., absence of aldehyde proton signals at ~10 ppm). For higher yields, ensure anhydrous conditions and inert atmosphere .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Method :

  • ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm), and hydroxymethyl protons (δ ~4.7 ppm).
  • ¹⁹F NMR : Confirms the -CF₃ group (δ ~-60 ppm, quintet due to coupling with adjacent protons).
  • ¹³C NMR : Assigns carbons (e.g., CF₃ at ~125 ppm, methoxy at ~55 ppm).
  • X-ray crystallography : Resolves absolute stereochemistry (if chiral) using SHELX software for refinement .

Q. How can the hydroxyl group be functionalized for downstream applications?

  • Method :

  • Substitution : React with PBr₃ in dichloromethane to form the bromide derivative.
  • Esterification : Use acetic anhydride/pyridine to synthesize the acetate.
  • Mitsunobu reaction : Convert to ethers using triphenylphosphine and diethyl azodicarboxylate (DEAD). Monitor by ¹H NMR for loss of OH signal (~1–2 ppm) .

Advanced Research Questions

Q. How can low yields in Grignard-based synthesis be addressed?

  • Method : Optimize by:

  • Slow addition : Add Grignard reagent (e.g., MeMgBr) dropwise to the ketone at -78°C to minimize side reactions.
  • Quenching : Use saturated NH₄Cl to stabilize intermediates.
  • Byproduct analysis : Employ GC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry.
  • Recrystallization : Purify using hexane/ethyl acetate to remove Mg salts .

Q. How to resolve discrepancies between computational and experimental NMR shifts?

  • Method :

  • Solvent correction : Simulate shifts using polarizable continuum models (PCM) for solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
  • Substituent effects : Compare with analogs like (4-(trifluoromethyl)phenyl)methanol to isolate electronic contributions.
  • Dynamic effects : Analyze variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation around the aryl-CH₂OH bond) .

Q. What role does this compound play in medicinal chemistry workflows?

  • Method :

  • Intermediate for trifluoromethylated drugs : Couple via Suzuki-Miyaura reactions to introduce the -CF₃ group into bioactive scaffolds (e.g., kinase inhibitors).
  • Prodrug synthesis : Convert to phosphate esters for enhanced solubility.
  • Biological assays : Test antimicrobial activity by derivatizing the hydroxyl group to amides or carbamates. Validate efficacy via MIC (Minimum Inhibitory Concentration) assays .

Q. Methodological Tables

Table 1: Key NMR Assignments for this compound

Proton/Carbonδ (ppm)MultiplicityAssignment
CH₂OH4.7singletHydroxymethyl
OCH₃3.8singletMethoxy
CF₃-60quintetTrifluoromethyl
Aromatic H6.8–7.5complexBenzene ring

Table 2: Optimization of Reduction Conditions

ReagentSolventTemp (°C)Yield (%)Purity (HPLC)
NaBH₄MeOH257298%
LiAlH₄THF08599%
DIBAL-HToluene-786595%

Properties

IUPAC Name

[4-methoxy-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQLJIHKRJZDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256289
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773871-39-9
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773871-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.